N,N-Diethyl-2-{(E)-[(6-methylpyridin-2-yl)methylidene]amino}ethan-1-amine
Description
N,N-Diethyl-2-{(E)-[(6-methylpyridin-2-yl)methylidene]amino}ethan-1-amine is a Schiff base compound characterized by a pyridine ring substituted with a methyl group at the 6-position and an imine (C=N) linkage connecting it to an N,N-diethyl ethanamine moiety.
Properties
CAS No. |
590365-68-7 |
|---|---|
Molecular Formula |
C13H21N3 |
Molecular Weight |
219.33 g/mol |
IUPAC Name |
N,N-diethyl-2-[(6-methylpyridin-2-yl)methylideneamino]ethanamine |
InChI |
InChI=1S/C13H21N3/c1-4-16(5-2)10-9-14-11-13-8-6-7-12(3)15-13/h6-8,11H,4-5,9-10H2,1-3H3 |
InChI Key |
DZJHUQORJFLXEG-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCN=CC1=CC=CC(=N1)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-2-{(E)-[(6-methylpyridin-2-yl)methylidene]amino}ethan-1-amine typically involves the reaction of 6-methylpyridine-2-carbaldehyde with diethylamine. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and reduce the production time. The final product is usually obtained through distillation or crystallization processes.
Chemical Reactions Analysis
Types of Reactions
N,N-Diethyl-2-{(E)-[(6-methylpyridin-2-yl)methylidene]amino}ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as halides, amines, and thiols.
Major Products Formed
Oxidation: N-oxides.
Reduction: Amine derivatives.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
N,N-Diethyl-2-{(E)-[(6-methylpyridin-2-yl)methylidene]amino}ethan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N,N-Diethyl-2-{(E)-[(6-methylpyridin-2-yl)methylidene]amino}ethan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
N-1H-Indazol-5-yl-2-(6-Methylpyridin-2-yl)quinazolin-4-amine
- Structure : Contains a 6-methylpyridin-2-yl group linked to a quinazolin-4-amine core via a C–N bond.
- Key Differences : Replaces the Schiff base (C=N) with a quinazoline ring, enhancing aromaticity and rigidity.
- Applications : Exhibits anticancer activity but shows AMES toxicity, limiting its drug-likeness .
[Ni(µ-Cl){6,6′-Dimethyl-2,2′-dipyridyl-N-methyl-amine}Cl]₂
- Structure : A nickel complex with a dipyridyl ligand featuring methyl and N-methylamine substituents.
- Key Differences : Incorporates two pyridine rings and a metal center, enabling catalytic activity in ethylene oligomerization .
N,N-Diethyl-2-(4-(Naphthalen-2-yl)phenoxy)ethan-1-amine
- Structure: Replaces the pyridinylmethylidene group with a naphthyl-phenoxy moiety.
(S,E)-N-(((R)-6-Chloro-2-methylpyridin-1(2H)-yl)(phenyl)methylene)-1-methoxy-3-methylbutan-2-amine
Physicochemical and Pharmacokinetic Properties
Table 1: ADME/Toxicity Comparison
| Compound | Molecular Weight (g/mol) | logS (Water Solubility) | BBB Permeability | AMES Toxicity | Drug-Likeness (Lipinski Rule Compliance) |
|---|---|---|---|---|---|
| Target Compound | ~277.4* | Predicted > -4 | Moderate | Not Reported | Likely Compliant (MW < 500) |
| N-1H-Indazol-5-yl-2-(6-MePy)quinazolin-4-amine | ~377.4 | -4.0 (Low) | Low | Positive | Compliant |
| N,N-Diethyl-2-(4-naphthylphenoxy)ethanamine | ~353.5 | -3.5 (Moderate) | High | Negative | Non-compliant (MW > 500) |
*Estimated based on structural formula.
- Key Insights: The target compound’s predicted logS > -4 suggests moderate solubility, comparable to N-1H-indazol-5-yl-2-(6-MePy)quinazolin-4-amine but inferior to naphthylphenoxy derivatives . Absence of reported AMES toxicity may indicate a safer profile than the quinazoline analogue .
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